Product packaging for JWU-A021(Cat. No.:CAS No. 1403610-23-0)

JWU-A021

Cat. No.: B608284
CAS No.: 1403610-23-0
M. Wt: 257.76
InChI Key: UMOMYASPGRBZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWU-A021 is a synthetic cyclohepta[b]indole compound identified as a highly potent and selective small-molecule activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel . With an EC50 of approximately 200 nM for elevating intracellular calcium in cellular assays, it is recognized as one of the most potent non-electrophilic TRPA1 agonists reported . Its primary research application is in the study of enteroendocrine L-cell function, as it acts as a potent stimulator of Glucagon-like Peptide-1 (GLP-1) secretion in vitro, demonstrating an EC50 of 1.9 μM in STC-1 intestinal enteroendocrine cells . The mechanism of action is defined; this compound promotes calcium influx specifically through TRPA1 channel activation, which in turn triggers GLP-1 release . This calcium influx is abrogated by selective TRPA1 channel blockers such as A967079 and HC030031 . Structure-activity relationship (SAR) studies indicate that the biological activity is enantioselective, with the (+)-(6R,9S)-enantiomer exhibiting greater potency than the (-)-(6S,9R)-enantiomer . This compound serves as a valuable chemical tool for researching signaling pathways in diabetes and metabolic disorders, TRPA1 channel pharmacology, and the development of potential therapeutic secretagogues . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

CAS No.

1403610-23-0

Molecular Formula

C16H16ClN

Molecular Weight

257.76

IUPAC Name

2-Chloro-5,6,9,10-tetrahydro-10,10-dimethyl-6,9-methanocyclohept[b]indole

InChI

InChI=1S/C16H16ClN/c1-16(2)10-4-3-9(7-10)15-14(16)12-8-11(17)5-6-13(12)18-15/h3-6,8-10,18H,7H2,1-2H3

InChI Key

UMOMYASPGRBZGD-UHFFFAOYSA-N

SMILES

CC1(C)C2C=CC(C2)C(N3)=C1C4=C3C=CC(Cl)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JWU-A021;  JWUA021;  JWU A021; 

Origin of Product

United States

Synthetic Organic Chemistry and Structure Activity Relationship Sar of Jwu A021 Analogues

Advanced Synthetic Strategies for Indole (B1671886) Heterocycle Libraries

The indole core is a prevalent and significant structural motif in numerous natural products, pharmaceuticals, and biologically active molecules digitaloceanspaces.comelectionstudies.orgresearchgate.netresearchgate.net. Its importance has driven the development of sophisticated synthetic methodologies for constructing indole heterocycles and their fused derivatives. The discovery of bioactive compounds often relies on the efficient generation of diverse chemical libraries.

Three-component annulation strategies represent powerful and atom-economical approaches for the rapid assembly of complex cyclic systems, including indole derivatives. These reactions typically involve the coupling of three distinct molecular fragments in a single synthetic operation, leading to increased molecular complexity in a streamlined manner nih.gov. The application of these strategies has been instrumental in generating libraries of novel indole heterocycles, such as cycloalka[b]indoles, which include compounds like JWU-A021 digitaloceanspaces.com.

The (4+3) annulation strategy involves the cycloaddition between a four-atom component and a three-atom component, resulting in the formation of a seven-membered ring fused to another system. In the context of indole synthesis, (4+3) annulation reactions have been developed to construct cyclohepta[b]indoles. These strategies often involve reactions between indoles (acting as a 4π component or participating in a sequence that generates a four-atom fragment) and three-atom units, such as oxyallyl cations or related intermediates. This methodology allows for the rapid generation of structurally diverse seven-membered ring fused indole systems, contributing to the complexity and novelty of synthesized libraries digitaloceanspaces.com.

The (3+2) annulation is another valuable cycloaddition strategy that leads to the formation of a five-membered ring. In indole chemistry, (3+2) annulation reactions are employed to synthesize cyclopenta[b]indoles or pyrroloindolines, which feature a five-membered ring fused to the indole core. These reactions typically involve a three-atom component reacting with a two-atom component derived from or involving the indole ring. Examples include reactions of indoles with 1,3-dipoles or reactive intermediates like azaoxyallyl cations. The (3+2) annulation provides access to different fused ring systems compared to the (4+3) strategy, further enhancing the structural diversity of indole libraries digitaloceanspaces.com.

The rational assembly of small molecule libraries is a key strategy in modern drug discovery. This approach involves the design and synthesis of collections of compounds based on a core scaffold or a set of structural principles, aiming to explore chemical space efficiently and identify compounds with desired biological activities. For indole derivatives, rational library design often leverages the versatility of synthetic methods, such as the three-component annulation strategies discussed, to introduce variations at different positions of the indole core and the fused ring system digitaloceanspaces.com. By systematically varying the starting materials in these annulation reactions, researchers can rapidly generate libraries containing numerous structurally related compounds. Screening these libraries against biological targets or pathways allows for the identification of lead compounds, such as this compound, and provides insights into the structural features required for activity digitaloceanspaces.com.

Three-Component Indole Annulation Strategies

(4+3) Indole Annulation Methodology

Elucidation of Structure-Activity Relationships within the this compound Chemical Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity. By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify key pharmacophores and optimize the activity of lead compounds. For this compound, SAR studies have begun to shed light on the structural features important for its activity as a GLP-1 secretagogue and TRPA1 channel agonist digitaloceanspaces.com.

Structural modifications to the core indole scaffold or the fused ring system can significantly impact the biological activity of this compound analogues. One common modification explored in SAR studies is the introduction of halogen atoms. Halogen substituents (such as chlorine, bromine, or fluorine) can influence a compound's electronic properties, lipophilicity, and ability to form interactions with biological targets, thereby affecting its binding affinity and efficacy researchgate.net.

In the case of this compound, which contains a chlorine substituent, studies have indicated that this halogenation is not strictly essential for its biological activity. The non-halogenated analogue, JWU-A016, has also been shown to exert a dose-dependent stimulatory effect on increasing intracellular calcium levels, a key step in GLP-1 secretion. This suggests that while the chlorine atom in this compound may contribute to its potency or other pharmacological properties, the core cyclohepta[b]indole scaffold and other substituents play a crucial role in its activity.

Further detailed SAR studies involving systematic variations of substituents, including different halogens at various positions, would be necessary to fully delineate the impact of structural modifications on the activity of compounds within the this compound chemical series. Such studies could provide valuable data for the rational design of more potent and selective analogues. For instance, studies on other indole derivatives have shown that the position and type of halogen substitution can have a marked effect on activity, with certain halogen-substituted analogues exhibiting enhanced potency.

Here is a data point regarding the activity of this compound:

CompoundBiological Activity (TRPA1 channel activation)EC50 (nM)
This compoundPotent stimulator of Ca2+ influxca. 200 digitaloceanspaces.com

While JWU-A016 also shows activity, a specific EC50 value was not available in the provided search results.

Stereochemical Influence on Pharmacological Efficacy

Chirality plays a crucial role in drug discovery and development, as enantiomers of a chiral compound can exhibit marked differences in both pharmacokinetic and pharmacodynamic parameters, including receptor binding and efficacy. researchgate.netnih.govnih.gov Studies on this compound have demonstrated that its stereochemistry at the chiral centers influences its potency in stimulating Ca2+ influx through TRPA1 cation channels, a key mechanism underlying its GLP-1 secretagogue action. nih.govresearchgate.net

Differential Activities of Enantiomers ((+)-(6R,9S)-JWU-A021 vs. (−)-(6S,9R)-JWU-A021)

Research has shown a clear difference in the stimulatory effects of the two enantiomers of this compound on increasing intracellular calcium levels. The dextrorotatory enantiomer, identified as (+)-(6R,9S)-JWU-A021, demonstrated a more powerful stimulatory effect on [Ca2+]i compared to the levorotatory enantiomer, (−)-(6S,9R)-JWU-A021. nih.govresearchgate.net This was observed in fura-2 (B149405) assays using monolayers of STC-1 cells, a common model for studying GLP-1 release. nih.govresearchgate.net The enhanced activity of the (6R,9S) enantiomer suggests a stereoselective interaction with the biological target, likely the TRPA1 channel, where this specific spatial arrangement is favored for optimal activation and subsequent Ca2+ influx. nih.govresearchgate.net

Evaluation of Racemic Mixtures

The relative activities of the enantiomers and the racemic mixture are summarized in the table below based on their capacity to increase [Ca2+]i:

CompoundStereochemistryRelative Activity (Increase in [Ca2+]i)
(+)-JWU-A021(6R,9S)Higher
Racemic this compoundMixtureIntermediate
(−)-JWU-A021(6S,9R)Lower

Molecular and Cellular Mechanisms of Action of Jwu A021

Direct Activation of TRPA1 Cation Channels

JWU-A021 functions as a direct activator of TRPA1 cation channels. nih.govnih.gov This activation is a key step in the signaling pathway initiated by this compound in cells where TRPA1 is expressed, such as intestinal L-cells. nih.gov

Agonistic Profile of this compound on TRPA1

This compound has been characterized as a potent agonist of TRPA1 channels. nih.govnih.govresearchgate.net Studies using calcium influx assays in HEK-293 cells transfected with wild-type TRPA1 demonstrated that this compound stimulates a concentration-dependent increase in intracellular calcium. nih.gov The half maximal effective concentration (EC50) for this compound's action on TRPA1-mediated calcium influx was found to be approximately 200 nM. nih.govnih.govresearchgate.net This potency positions this compound among the more potent TRPA1 agonists reported. nih.govnih.govresearchgate.net The stimulatory effect of this compound on TRPA1-dependent calcium currents in STC-1 and primary intestinal cells was shown to be suppressed by TRPA1 channel antagonists, such as A967079 and HC030031, further supporting its agonistic profile on TRPA1. mdpi.comresearchgate.net

Compound Target Effect EC50 (approx.) Cell Type Reference
This compound TRPA1 Activation 200 nM HEK-293 (transfected WT TRPA1) nih.govnih.govresearchgate.net
This compound TRPA1 Activation - STC-1, Primary Intestinal Cells mdpi.comresearchgate.net

Non-Electrophilic Mechanism of TRPA1 Activation

Unlike many known TRPA1 activators, such as allyl isothiocyanate (AITC) and cinnamaldehyde, which are electrophiles that activate the channel through covalent modification of cysteine residues, this compound appears to activate TRPA1 through a non-electrophilic mechanism. nih.govresearchgate.netmdpi.comnih.gov The structure of this compound suggests it is unlikely to act as an electrophile. nih.gov Experimental evidence supports this, indicating that this compound acts independently of covalent cysteine modification to activate TRPA1 channels. nih.gov This non-covalent interaction is suggested by the repeatable and rapidly reversible nature of this compound's calcium-elevating action following washout. nih.gov This suggests that this compound may activate TRPA1 through reversible binding to a receptor site on the channel itself. nih.gov

Interaction with Wild-Type and Mutant TRPA1 Channels (e.g., C622S TRPA1)

TRPA1 Channel Type Response to this compound Response to Electrophiles (e.g., AITC) Implication for this compound Mechanism Reference
Wild-Type (WT) Activated Activated - nih.gov
Mutant C622S Activated Reduced Sensitivity Non-electrophilic activation nih.gov

Modulation of Intracellular Calcium Homeostasis

This compound's primary effect on intracellular calcium homeostasis is the stimulation of calcium influx. nih.govresearchgate.netresearchgate.netnih.gov This influx is a direct consequence of its action on TRPA1 channels. nih.govresearchgate.net

Mechanism of Calcium Influx Stimulation

The stimulation of calcium influx by this compound is mediated through the activation of TRPA1 cation channels, which are non-selective cation channels permeable to calcium. nih.govresearchgate.netnih.gov Activation of TRPA1 by this compound leads to the opening of the channel pore, allowing extracellular calcium ions to flow into the cell. nih.govresearchgate.net This influx of Ca2+ ions results in an elevation of the intracellular calcium concentration ([Ca2+]i). nih.govresearchgate.netresearchgate.net The calcium-elevating action of this compound has been observed in various cell types expressing TRPA1, including STC-1 cells and primary intestinal L-cells. nih.govmdpi.comresearchgate.net The increase in [Ca2+]i stimulated by this compound is blocked by TRPA1 channel antagonists, confirming the central role of TRPA1 in this process. researchgate.netmdpi.comresearchgate.net While TRPA1 activation directly promotes calcium permeation, it is also considered that TRPA1 activation could lead to membrane depolarization, potentially stimulating additional calcium influx through voltage-dependent calcium channels (VDCCs). nih.govresearchgate.net However, studies evaluating the effects of selective VDCC blockers suggest that the primary mechanism involves TRPA1-mediated influx. nih.gov

Distinction from Intracellular Calcium Store Mobilization

Research indicates that the increase in intracellular calcium concentration induced by this compound is primarily due to calcium influx from the extracellular environment through TRPA1 channels, rather than the mobilization of calcium from intracellular stores. nih.govnih.gov Experiments designed to distinguish between calcium influx and release from intracellular stores have shown that this compound's effect is dependent on the presence of extracellular calcium. nih.gov This contrasts with mechanisms that involve the release of calcium from internal reserves like the endoplasmic reticulum, which can be triggered by agents like caffeine (B1668208) or certain agonists acting on G protein-coupled receptors. nih.govcapes.gov.brnih.gov The evidence suggests that this compound directly targets the TRPA1 channel on the cell membrane to facilitate the entry of extracellular calcium. nih.gov

Influence of Extracellular Calcium Concentration on this compound Action

The calcium-elevating action of this compound is dependent on the presence of extracellular calcium. Studies have demonstrated that the increase in intracellular calcium concentration stimulated by this compound is abrogated when the extracellular calcium concentration is significantly reduced. researchgate.net Specifically, lowering the extracellular calcium concentration from 2.6 mM to 100 nM prevented this compound from stimulating an increase in intracellular calcium. researchgate.net This finding indicates that this compound primarily promotes calcium influx from the extracellular environment rather than inducing calcium mobilization from intracellular stores. researchgate.net

Inhibition of Calcium Entry by Specific Ion Channel Blockers (e.g., La3+, Nimodipine)

The calcium influx stimulated by this compound can be blocked by certain ion channel inhibitors. Lanthanum (La3+), a known blocker of non-selective cation channels (NSCCs) and voltage-dependent calcium channels (VDCCs), has been shown to abrogate the increase in intracellular calcium stimulated by this compound in a concentration-dependent manner. nih.govresearchgate.net While TRPA1 channels are NSCCs that allow calcium permeation, the potential for membrane depolarization and subsequent activation of VDCCs by TRPA1 activation was considered. nih.gov However, studies using the selective L-type VDCC blocker Nimodipine indicated that L-type VDCCs play only a minor role in the sustained calcium influx stimulated by this compound. researchgate.net The observation that selective TRPA1 channel blockers fully abolished the calcium-elevating actions of this compound further supports that the increase in intracellular calcium is primarily mediated by TRPA1 channel activation. researchgate.net

Regulation of GLP-1 Secretion Pathways

This compound is a potent stimulator of GLP-1 secretion. nih.govnih.gov Its ability to induce GLP-1 release is closely linked to its activation of TRPA1 channels. nih.govnih.gov

TRPA1-Dependent GLP-1 Release in Enteroendocrine Cells

Experimental evidence strongly indicates that this compound stimulates GLP-1 release by activating TRPA1 channels. nih.govnih.gov This mechanism likely operates within intestinal L-cells, the primary producers of GLP-1. nih.gov TRPA1 activation has been shown to cause membrane depolarization, action potential firing, calcium entry, and subsequent GLP-1 secretion from enteroendocrine cells. nih.govdiabetesjournals.org The GLP-1 secretagogue action of this compound is significantly reduced by selective TRPA1 cation channel blockers, further supporting the TRPA1-dependent nature of its effect. nih.govresearchgate.net

Cellular Models for GLP-1 Secretion Studies (e.g., STC-1 Cells, Primary Intestinal L-Cells)

Studies investigating the effects of this compound on GLP-1 secretion and calcium influx have extensively utilized cellular models, including STC-1 cells and primary intestinal cell cultures enriched in L-cells. nih.govnih.govresearchgate.netnih.govCurrent time information in Providence County, US.guidetopharmacology.org STC-1 cells are an established enteroendocrine cell line derived from intestinal tumors of double transgenic mice, exhibiting a phenotype of distal intestinal L cells and producing gut hormones like secretin and GLP-1. cellosaurus.org These cells express TRPA1 mRNA and are responsive to TRPA1 activators, making them a suitable model for studying TRPA1-mediated GLP-1 release. nih.govnih.gov Primary intestinal cell cultures enriched in L-cells have also been used to confirm the GLP-1 secretagogue action of this compound and its inhibition by TRPA1 blockers in a more physiologically relevant setting. nih.govnih.gov

Pharmacological Antagonism of this compound-Induced GLP-1 Release (e.g., HC030031, A967079)

The GLP-1 secretagogue action and the calcium-elevating effects of this compound are effectively antagonized by specific pharmacological inhibitors of TRPA1 channels. HC030031 and A967079 are two such selective TRPA1 antagonists that have been shown to counteract the stimulatory effects of this compound. nih.govresearchgate.netresearchgate.netCurrent time information in Providence County, US. HC030031 is a potent and selective antagonist for the TRPA1 receptor. wikipedia.orgcenmed.com A967079 is also described as a selective and potent mammalian TRPA1 antagonist. medchemexpress.comnih.govnih.gov These antagonists reduce or abolish the increase in intracellular calcium and the subsequent GLP-1 secretion induced by this compound in cellular models like STC-1 cells and primary intestinal cultures. nih.govresearchgate.netresearchgate.netCurrent time information in Providence County, US. The effectiveness of these antagonists further confirms that this compound mediates its effects through TRPA1 channel activation. nih.govresearchgate.netresearchgate.net

Downstream Signaling Events and Cellular Responses to TRPA1 Activation

The primary downstream signaling event following TRPA1 activation by this compound is the influx of calcium into the cell. nih.govnih.gov This increase in intracellular calcium concentration is a critical trigger for the exocytosis of GLP-1-containing vesicles from enteroendocrine L-cells. Beyond GLP-1 secretion, TRPA1 activation in enteroendocrine cells can lead to membrane depolarization and action potential firing. nih.govdiabetesjournals.org While the direct downstream signaling pathways specifically initiated by this compound-mediated TRPA1 activation beyond calcium influx and GLP-1 release are not extensively detailed in the provided context, TRPA1 activation in other cell types has been linked to various responses, including the release of neuropeptides and modulation of cellular excitability. nih.govmdpi.com The TRPA1-dependent calcium influx stimulated by this compound may also influence other cellular processes within L-cells, potentially including gene expression, as suggested by the observation that TRPA1 channel activation by AITC can lead to increased TRPA1 channel mRNA expression in mouse L-cells. nih.gov

Effects on Intracellular Signaling Cascades Beyond Calcium Influx

While the influx of calcium through activated TRPA1 channels is a central event triggered by this compound, research suggests that this compound may also influence intracellular signaling cascades beyond this initial calcium transient. The sustained elevation of intracellular calcium can itself modulate various calcium-dependent signaling pathways. dntb.gov.ua

Although specific detailed research on this compound's direct impact on other distinct signaling cascades (like MAPK or PI3K/AKT pathways) is not extensively detailed in the provided search results, the known downstream effects of TRPA1 activation and sustained calcium signals in enteroendocrine cells provide insight into potential further mechanisms. TRPA1 activation can lead to membrane depolarization, potentially activating voltage-dependent calcium channels (VDCCs) and further increasing intracellular calcium. nih.govresearchgate.net This interplay between TRPA1 and VDCCs represents a more complex signaling module initiated by this compound.

The GLP-1 secretagogue effect of this compound, mediated by TRPA1 activation and subsequent calcium influx, is a key functional outcome. nih.gov The release of GLP-1 from L-cells is a calcium-dependent exocytotic process. nih.gov Therefore, the sustained increase in intracellular calcium levels directly fuels the machinery responsible for GLP-1 vesicle fusion with the cell membrane and subsequent hormone release.

Gene Expression Modulation (e.g., TRPA1 mRNA expression)

This compound has been shown to modulate gene expression, specifically influencing the mRNA levels of TRPA1 channels. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analysis has demonstrated that this compound (at a concentration of 3 μM) increases the relative abundance of TRPA1 channel mRNA in primary cell cultures. nih.gov This effect was observed after a 30-minute incubation period in serum-free DMEM assay buffer containing glucose and the test compound. nih.gov

Further evidence suggests a potential positive feedback loop wherein calcium entry through TRPA1 channels may enhance TRPA1 channel mRNA expression. nih.gov This indicates that beyond directly activating the channel, this compound might also influence the cellular machinery responsible for producing more TRPA1 channels over time. The increase in TRPA1 mRNA expression induced by this compound was found to be reduced by the TRPA1 antagonist HC030031, supporting the link between TRPA1 activity and its own gene expression. nih.gov

Studies using RT-PCR analysis have confirmed the expression of TRPA1 mRNA in STC-1 cells, a cell line commonly used in this research. nih.gov While the modulation of other genes by this compound is not explicitly detailed in the provided information, the observed effect on TRPA1 mRNA suggests that this compound can influence the transcriptional landscape of cells expressing this channel.

Detailed Research Findings:

Study TypeCell Type/ModelThis compound ConcentrationKey FindingCitation
Fura-2 (B149405) AssaySTC-1 cell monolayersConcentration-dependentIncreased intracellular Ca²⁺ nih.govresearchgate.netresearchgate.net
Fura-2 AssaySTC-1 cell monolayers1 μMCa²⁺ increase counteracted by A967079 and HC030031 nih.govresearchgate.net
Fura-2 AssaySTC-1 cell monolayers1 μM, 0.3 μMDextrorotatory enantiomer more potent in increasing Ca²⁺ than levorotatory and racemic forms. researchgate.net
qRT-PCR AnalysisPrimary cell cultures3 μMIncreased relative abundance of TRPA1 channel mRNA nih.gov
qRT-PCR AnalysisPrimary cell cultures3 μM + 10 μM HC030031Increase in TRPA1 mRNA reduced by HC030031 nih.gov
Live-cell imagingSTC-1 cellsNot specifiedReversible actions to raise intracellular Ca²⁺ nih.gov
GLP-1 Secretion MeasurementMouse intestine primary cells3 μMStimulated GLP-1 secretion, inhibited by HC030031 nih.gov
GLP-1 Secretion MeasurementSTC-1 cellsNot specifiedStimulated GLP-1 secretion, reduced by TRPA1 channel blockers nih.gov

Preclinical Biological Activity and Pharmacological Characterization of Jwu A021 Non Human Models

In Vitro Efficacy Studies

In vitro studies have provided detailed insights into the cellular mechanisms by which JWU-A021 exerts its effects, particularly concerning GLP-1 secretion and calcium handling in enteroendocrine cell models.

Potency of GLP-1 Secretagogue Action in Cell Lines and Primary Cultures

This compound has been identified as a potent stimulator of GLP-1 secretion in vitro. Studies utilizing the murine intestinal endocrine cell line STC-1 have shown that this compound stimulates GLP-1 release with an EC50 of approximately 2 µM. cenmed.com The GLP-1 secretagogue action of this compound was also evaluated in primary cultures of mouse intestinal cells, specifically those enriched in L-cells, the primary source of GLP-1 in the intestine. nih.gov These primary cultures demonstrated GLP-1 release in response to this compound. nih.gov The stimulatory effect of this compound on GLP-1 release from STC-1 cells is also observed with structurally related compounds that activate TRPA1, such as JWU-A019 and JWU-A020. cenmed.com The GLP-1 secretagogue action of this compound is measurable under different extracellular glucose concentrations, specifically at both 5 mM and 25 mM, and its effect is enhanced by agents that increase cyclic AMP (cAMP) levels, such as forskolin (B1673556) and IBMX. cenmed.com

Quantitative Assessment of Calcium Dynamics (e.g., Fura-2 (B149405) Assays)

Quantitative assessment of intracellular calcium dynamics has revealed that this compound is a potent activator of calcium influx through TRPA1 cation channels. nih.govguidetopharmacology.orgnucleos.com Fura-2 assays, a common method for measuring intracellular calcium concentrations, have been employed to demonstrate the concentration-dependent increase in intracellular calcium ([Ca2+]i) in STC-1 cell monolayers upon exposure to this compound. nih.govhellobio.comresearchgate.net The potency of this compound in stimulating Ca2+ influx through TRPA1 channels was found to be approximately 200 nM (EC50). nih.govguidetopharmacology.orgnucleos.com This TRPA1-dependent increase in [Ca2+]i is considered to explain this compound's ability to stimulate GLP-1 release. nih.govguidetopharmacology.orgnucleos.com The increase in [Ca2+]i induced by this compound in STC-1 cells and primary intestinal cells was suppressed by known TRPA1 channel antagonists, including A967079 and HC030031. nih.govhellobio.comresearchgate.netwikipedia.orgnih.gov Furthermore, Fura-2 assays have shown differential stimulatory effects on increasing [Ca2+]i between the dextrorotatory and levorotatory enantiomers of this compound, with the dextrorotatory enantiomer exhibiting a more powerful effect. nih.govhellobio.comresearchgate.net

Comparative Analysis with Known TRPA1 Agonists and GLP-1 Secretagogues

Comparative studies have positioned this compound relative to other compounds known to activate TRPA1 channels or stimulate GLP-1 secretion. This compound's ability to stimulate GLP-1 release from primary intestinal cell cultures has been compared to that of Allyl isothiocyanate (AITC), another TRPA1 agonist. nih.gov Both this compound and AITC stimulated GLP-1 release, and the action of both compounds was inhibited by the TRPA1 channel blocker HC030031, indicating a shared dependence on TRPA1 activation for their GLP-1 secretagogue effects. nih.gov While AS1269574, a GPR119 agonist, also stimulates GLP-1 secretion in STC-1 cells via TRPA1, its effect on glucagon (B607659) production is mediated through GPR119 and not TRPA1. nih.govhellobio.comwikipedia.orgnih.gov this compound has been noted as being among the most potent non-electrophilic TRPA1 channel agonists reported in the literature. nucleos.com

The following table summarizes key in vitro efficacy data for this compound:

In Vitro Efficacy EndpointModel SystemResult/PotencyCitation
GLP-1 SecretionSTC-1 cellsEC50 ~2 µM cenmed.com
GLP-1 SecretionPrimary mouse intestinal cell cultures (L-cells)Stimulatory effect nih.gov
Ca2+ Influx via TRPA1 channelsSTC-1 cellsEC50 ~200 nM nih.govguidetopharmacology.orgnucleos.com
Ca2+ Influx (Fura-2 Assay)STC-1 cellsConcentration-dependent increase nih.govhellobio.comresearchgate.net
Inhibition of Ca2+ influx by antagonistsSTC-1 cells, Primary intestinal cellsSuppressed by A967079, HC030031 nih.govhellobio.comresearchgate.netwikipedia.orgnih.gov

In Vivo Assessment of this compound (Murine Models)

Preclinical assessment in murine models is crucial for understanding the in vivo pharmacological profile of this compound.

Oral Bioavailability in Experimental Animal Models

Information specifically detailing the oral bioavailability of this compound in experimental animal models, such as murine models, was not available in the provided search results.

Impact on Systemic GLP-1 Levels in Preclinical Species

While in vitro studies demonstrate this compound's ability to stimulate GLP-1 release from intestinal cells, specific quantitative data on the direct impact of this compound administration on systemic GLP-1 levels in preclinical species were not explicitly found in the provided search results. The compound's potential in vivo blood glucose-lowering properties have been suggested to be mediated by GLP-1 release, based on its in vitro activity. wikipedia.orgguidetopharmacology.org

Advanced Analytical and Computational Methodologies in Jwu A021 Research

Spectroscopic and Stereochemical Analytical Techniques

Spectroscopic methods are fundamental in confirming the structure and purity of synthesized compounds like JWU-A021. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural elucidation. researchgate.net High-Performance Liquid Chromatography (HPLC) is also commonly used for purity analysis and separation. researchgate.netresearchgate.net

Methods for Enantiomer Characterization (e.g., Dextrorotatory vs. Levorotatory Forms)

Stereochemistry plays a significant role in the biological activity of many compounds, including indole (B1671886) derivatives. researchgate.netyoutube.com this compound possesses stereocenters, leading to the existence of enantiomeric forms. Research has shown differential activity between the enantiomers of this compound. Specifically, the dextrorotatory enantiomer, (+)-(6R,9S)-JWU-A021, demonstrated a greater capacity to increase intracellular calcium concentration compared to the levorotatory enantiomer, (−)-(6S,9R)-JWU-A021. researchgate.net Characterization of these enantiomers typically involves techniques capable of distinguishing between stereoisomers, such as chiral HPLC or polarimetry, which measures the rotation of plane-polarized light (dextrorotatory (+) or levorotatory (-) forms). youtube.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery, complementing experimental studies by providing insights into molecular properties, interactions, and reaction mechanisms. researchgate.netupstate.eduwustl.edu

Theoretical Characterization of Chemical Structures and Reaction Mechanisms

Density Functional Theory (DFT) calculations and other ab initio molecular orbital methods are employed for the theoretical characterization of chemical structures. researchgate.netwustl.edu These methods can predict molecular geometries, electronic properties, and spectroscopic parameters, aiding in the confirmation of synthesized structures. wustl.edu Furthermore, computational studies can provide insights into the mechanisms of chemical reactions, such as the indole annulation strategies used in the synthesis of this compound and related cycloalka[b]indoles. researchgate.net DFT calculations have supported the understanding of stepwise cyclization events in these synthetic routes. researchgate.net

Molecular Docking and Binding Affinity Predictions for TRPA1

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule ligand when bound to a protein target, such as TRPA1. wustl.edumdpi.comnih.govnih.gov This method estimates the binding affinity between the ligand and the protein, providing valuable information about the potential interaction strength. researchgate.netmdpi.com Studies on TRPA1 agonists and antagonists often utilize molecular docking to explore potential binding sites and modes of interaction. mdpi.comnih.gov While specific docking studies for this compound binding to TRPA1 were not detailed in the search results, the application of this method is standard for understanding the interaction of small molecule agonists with ion channels like TRPA1. mdpi.comnih.gov The non-electrophilic nature of this compound suggests it likely binds to a site distinct from the cysteine residues targeted by electrophilic TRPA1 activators. nih.govresearchgate.net Computational modeling can help elucidate such non-covalent binding interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches aim to build predictive models that correlate chemical structure with biological activity. researchgate.net By analyzing a series of structurally related compounds and their observed biological responses (e.g., TRPA1 activation or GLP-1 secretion), QSAR models can identify key molecular features that contribute to activity. researchgate.net This information can then be used to guide the design of novel compounds with improved potency or desired properties. While direct QSAR studies specifically on this compound were not prominently featured, the development and screening of libraries of structurally related indole derivatives, from which this compound was identified, inherently support the principles of QSAR in exploring the relationship between structural variations and biological effects. researchgate.netresearchgate.net

Conformational Analysis and Dynamic Simulations

Conformational analysis explores the various spatial arrangements (conformations) that a molecule can adopt, and their relative energies. wustl.edu Dynamic simulations, such as molecular dynamics (MD) simulations, provide insights into the time-dependent behavior of molecules and their interactions with their environment, including protein targets. researchgate.netwustl.edu These methods are valuable for understanding the flexibility of this compound and how its conformation might change upon binding to TRPA1 or in different environments. MD simulations can also shed light on the dynamics of the TRPA1 channel itself and how ligand binding might induce conformational changes that lead to channel activation. researchgate.net While specific conformational analysis or dynamic simulations focused solely on this compound interacting with TRPA1 were not detailed, these are established methodologies in the study of ligand-receptor interactions and contribute to a comprehensive understanding of molecular behavior. researchgate.netwustl.edu

Therapeutic Potential and Future Research Trajectories for Jwu A021

Theoretical Therapeutic Implications in Metabolic Disorders

Metabolic disorders, including type 2 diabetes mellitus (T2DM) and metabolic syndrome, are characterized by dysregulation of glucose homeostasis and other metabolic pathways. nih.gov The therapeutic potential of JWU-A021 in these conditions is primarily linked to its ability to enhance GLP-1 secretion and modulate TRPA1 channel activity. nih.govupstate.edumdpi.com

Role of GLP-1 Secretion Enhancement in Glucose Homeostasis (Preclinical Context)

GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic beta cells, inhibiting glucagon (B607659) release, slowing gastric emptying, and promoting satiety. upstate.edu Incretin-based therapies, such as GLP-1 receptor agonists, are established treatments for T2DM. This compound has been identified as a potent stimulator of GLP-1 secretion in vitro, including from intestinal L-cells and primary intestinal cell cultures. nih.govnih.govupstate.edu This action is significant because increased GLP-1 levels can lead to improved glucose-dependent insulin secretion, which is often impaired in T2DM. upstate.edu Preclinical studies have shown that GLP-1 secretagogues can have beneficial effects on glucose control. arvojournals.orgresearchgate.net For instance, studies in STZ-diabetic mice demonstrated that treatment with GLP-1 secretagogues, including this compound, resulted in increased GLP-1 secretion and insulin gene expression and secretion, leading to significant improvements in retinal morphology and decreased stress factors. arvojournals.org

Research findings on this compound's effect on GLP-1 secretion in preclinical models are summarized in the table below:

Study ModelCompoundObserved Effect on GLP-1 SecretionKey FindingsSource
Intestinal L-cells (in vitro)This compoundPotent stimulationIdentified as a potent GLP-1 secretagogue. nih.govnih.govupstate.edu nih.govnih.govupstate.edu
Primary intestinal cell culturesThis compoundStimulationReleased GLP-1 in response to this compound; action inhibited by TRPA1 blocker. nih.gov nih.gov
STZ-diabetic miceThis compoundIncreased secretionIncreased GLP-1 secretion, insulin gene expression, and secretion. arvojournals.org arvojournals.org

Exploration of TRPA1 Channel Modulation for Metabolic Health

TRPA1 is a cation channel expressed in various tissues, including enteroendocrine cells and pancreatic beta-cells, and is involved in sensing a range of stimuli. mdpi.comresearchgate.net Emerging evidence suggests a role for TRPA1 in metabolic regulation. mdpi.comresearchgate.net Activation of TRPA1 channels has been linked to increased intracellular calcium levels, which can trigger hormone secretion, including GLP-1. nih.govmdpi.comresearchgate.net this compound has been identified as a potent agonist of TRPA1 channels, stimulating calcium influx. nih.govnih.govresearchgate.net This TRPA1 activation is believed to be the mechanism underlying this compound's ability to stimulate GLP-1 release. nih.govnih.gov Studies have shown that the calcium-elevating action of this compound in STC-1 cells was blocked by TRPA1 antagonists. researchgate.netresearchgate.net

The involvement of TRPA1 in metabolic health extends beyond GLP-1 secretion. TRPA1 agonists have been reported to influence glucose uptake, inhibit food intake, and improve insulin sensitivity in preclinical models. mdpi.comresearchgate.net For example, studies with other TRPA1 agonists like allicin (B1665233) have shown restoration of GLP-1 levels and insulin sensitivity in high-fat diet-fed mice. mdpi.comresearchgate.net

Opportunities for Development of Novel TRPA1 Agonists and GLP-1 Secretagogues

The discovery of this compound, a small molecule with dual activity as a potent GLP-1 secretagogue and a non-electrophilic TRPA1 agonist, presents significant opportunities for the development of novel therapeutic agents for metabolic disorders. nih.govnih.gov

Design and Synthesis of Next-Generation this compound Analogues with Optimized Profiles

The chemical structure of this compound, a cycloalka[b]indole, was derived from a combinatorial small molecule library constructed using indole (B1671886) annulation strategies. nih.govupstate.edu This synthetic approach allows for the generation of diverse indole heterocycles. nih.gov The identification of this compound from such a library highlights the potential for designing and synthesizing next-generation analogues with potentially optimized pharmacological profiles, such as improved potency, selectivity, or pharmacokinetic properties. nih.govupstate.edu Structure-activity relationship studies based on the this compound scaffold can guide the rational design of new compounds with enhanced TRPA1 agonistic activity and/or GLP-1 secretagogue effects. Preliminary research with other compounds in the JWU A-series has shown variations in their ability to increase intracellular calcium, suggesting that structural modifications can influence activity. researchgate.net Furthermore, studies on the enantiomers of this compound have revealed differential stimulatory effects on calcium influx, indicating that stereochemistry is important for activity and can be explored in analogue design. researchgate.netresearchgate.net

Exploration of Allosteric Modulation of TRPA1

This compound acts as a TRPA1 agonist, directly activating the channel. nih.govnih.gov However, exploring allosteric modulation of TRPA1 represents another avenue for drug development. Allosteric modulators bind to a site distinct from the orthosteric binding site and can potentiate or inhibit channel activity. nih.govnih.gov Understanding the allosteric sites on TRPA1 and how molecules binding to these sites influence channel conformation and gating could lead to the design of novel modulators with potentially different pharmacological properties compared to direct agonists like this compound. Research utilizing techniques such as molecular dynamics simulations can provide insights into the functional dynamics and allosteric sites of TRPA1. nih.gov

Advanced Research Directions in TRPA1 Channel Biology

Elucidation of TRPA1 Ligand-Binding Sites and Activation Mechanisms

Understanding how this compound activates TRPA1 is crucial for optimizing its therapeutic potential and designing novel agonists. TRPA1 is a polymodal channel activated by various stimuli, including electrophilic and non-electrophilic chemicals. nih.govresearchgate.net Electrophilic agonists typically activate TRPA1 by covalently modifying specific cysteine residues, particularly in the N-terminus. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgmdpi.comfrontiersin.org However, this compound is described as a non-electrophilic agonist, suggesting a different activation mechanism. nih.govnih.govnih.gov

Cryo-electron microscopy studies have provided insights into TRPA1 structure and potential ligand-binding sites. mdpi.comacs.orgresearchgate.net While electrophiles bind covalently to N-terminal cysteine residues, non-covalent ligands can bind to different sites, including those within the pore domain or at interfaces between different channel domains. researchgate.netfrontiersin.org The activation mechanisms for non-electrophilic ligands are less understood compared to electrophilic ones. nih.gov

Research into TRPA1 activation mechanisms by non-electrophilic compounds like this compound will likely involve structural studies to pinpoint the precise binding site(s) and conformational changes induced upon binding. Techniques such as site-directed mutagenesis, electrophysiology, and advanced imaging could help elucidate how this compound binding translates into channel opening and Ca²⁺ influx. nih.govnih.gov Studies have shown that even for covalent agonists, the binding process is dynamic and involves structural changes in the TRPA1 channel. mdpi.com Understanding these dynamics for non-covalent agonists is an important area of future research.

Investigation of TRPA1 Channel Trafficking and Regulation

The surface expression and activity of TRPA1 channels can be regulated by various mechanisms, including protein trafficking and post-translational modifications. oup.comnih.govnih.govresearchgate.net Understanding how this compound or its activation of TRPA1 might influence channel trafficking and regulation is important for assessing long-term efficacy and potential desensitization.

Studies have indicated that TRPA1 trafficking to the plasma membrane can be influenced by signaling pathways, such as those involving protein kinase A (PKA) and phospholipase C (PLC). oup.comnih.govnih.govresearchgate.net For instance, activation of sensory neurons can enhance TRPA1 membrane insertion, contributing to increased sensitivity. nih.gov Additionally, proteins like IQGAP1 have been shown to regulate TRPA1 trafficking and sensitization by coupling signaling machineries to the channel. oup.comnih.gov

Future research could investigate whether this compound's action or the resulting Ca²⁺ influx impacts TRPA1 channel trafficking in intestinal L-cells, the primary source of GLP-1. Examining the involvement of kinases or scaffolding proteins in this compound-mediated TRPA1 regulation could provide insights into potential mechanisms for modulating its activity and sustained GLP-1 secretion.

Integration of Multidisciplinary Approaches in Small Molecule Drug Discovery

The discovery and development of small molecule drugs like this compound are inherently multidisciplinary processes that require the integration of expertise from various scientific fields. dotmatics.com3ds.comchromatographyonline.comoncodesign-services.com

Synergy Between Synthetic Chemistry, Cell Biology, and Computational Science

The successful identification and optimization of compounds like this compound highlight the critical synergy between synthetic chemistry, cell biology, and computational science. upstate.edu

Synthetic Chemistry: Synthetic chemistry is fundamental to creating novel small molecules and libraries of compounds for screening. nih.govnih.govupstate.educhromatographyonline.com The three-component indole annulation strategy used in the discovery of this compound exemplifies how efficient synthetic methodologies enable the generation of diverse chemical structures for biological evaluation. nih.govnih.govupstate.edu Future efforts will continue to rely on synthetic chemistry to design and synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Cell Biology: Cell-based assays are essential for evaluating the biological activity of synthesized compounds. dotmatics.comchromatographyonline.comoncodesign-services.comnih.gov In the case of this compound, cell biology techniques, such as Ca²⁺ imaging in STC-1 and primary intestinal cells, were crucial for demonstrating its TRPA1-dependent activity and GLP-1 secretagogue effect. nih.govnih.govmdpi.comresearchgate.net Cell biology provides the phenotypic data necessary to guide chemical synthesis and optimization.

Computational Science: Computational methods play an increasingly vital role in modern drug discovery. 3ds.comchromatographyonline.comnih.gov Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis can help predict the binding modes of compounds to target proteins like TRPA1, understand structure-activity relationships, and guide the design of new molecules. 3ds.comchromatographyonline.comnih.gov Computational science can also assist in analyzing large datasets generated from high-throughput screening and predicting potential off-target effects. chromatographyonline.comnih.gov The integration of artificial intelligence (AI) and machine learning is further enhancing the power of computational approaches in accelerating the design and optimization of drug candidates. 3ds.comcas.org

The iterative cycle of design (computational science), make (synthetic chemistry), and test (cell biology) is central to optimizing lead compounds in small molecule drug discovery. edgehill.ac.ukcancerresearchhorizons.com

Preclinical Development Strategies for GLP-1 Secretagogues

Preclinical development of GLP-1 secretagogues like this compound involves a series of studies to evaluate their potential as therapeutic agents before human testing. nih.govoncodesign-services.com These strategies aim to assess efficacy, pharmacokinetics, and initial safety in relevant in vitro and in vivo models.

Key aspects of preclinical development for GLP-1 secretagogues include:

In vitro Characterization: Detailed in vitro studies are needed to confirm and expand upon initial findings. This includes dose-response studies for GLP-1 secretion in relevant cell lines and primary cells, assessment of TRPA1 activation (e.g., using Ca²⁺ influx assays or electrophysiology), and evaluation of selectivity against other TRP channels and potential off-targets. nih.govnih.govmdpi.comresearchgate.net

In vivo Efficacy Studies: Evaluating the ability of the compound to stimulate GLP-1 secretion and improve glucose homeostasis in animal models of diabetes or obesity is critical. mdpi.comresearchgate.netnih.govbjd-abcd.comdiabetesjournals.org Studies in rodent models, such as high-fat diet-fed mice, can assess effects on GLP-1 levels, insulin sensitivity, glucose tolerance, and body weight. mdpi.comresearchgate.net

Pharmacokinetic Profiling: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in preclinical species is essential for determining appropriate dosing regimens and predicting human pharmacokinetics.

Preliminary Safety Assessment: Initial in vitro and in vivo studies are conducted to identify potential toxicities or adverse effects. While comprehensive safety profiling is part of later development stages, early assessment helps inform go/no-go decisions.

Despite the theoretical potential of enhancing L-cell secretion for metabolic disorders, there has been limited progress in the clinical development of GLP-1 secretagogues with sustained efficacy. nih.gov This underscores the challenges in preclinical development and the need for robust strategies to identify promising candidates. The field continues to explore different mechanisms to elevate endogenous GLP-1 levels. diabetesjournals.org

Q & A

Q. Tables: Recommended Techniques for this compound Research

Parameter Techniques Validation Criteria
Structural ConfirmationNMR, X-ray crystallography≥95% match with computational predictions
PurityHPLC, GC-MS≥98% purity threshold
Thermal StabilityDSC, TGADecomposition onset ±2°C of literature
SolubilityShake-flask method, UV-Vis spectroscopyR² ≥0.98 in calibration curves

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.